Ethyl 2-({[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2,5-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound, which includes a quinoline moiety and a benzothiophene ring, makes it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of ETHYL 2-[2-(2,5-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and benzothiophene rings. One common method involves the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine under solvent-free conditions with nanostructured TiO2 photocatalysts and microwave irradiation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate reagents. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[2-(2,5-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and benzothiophene-based molecules. Some examples are:
- Bis2-(3,5-dimethylphenyl)-4-methyl-quinolineiridium(III)
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide Compared to these compounds, ETHYL 2-[2-(2,5-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE may exhibit unique properties due to its specific structural features, making it valuable for certain applications .
Properties
Molecular Formula |
C29H28N2O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,5-dimethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-4-34-29(33)26-20-10-6-8-12-25(20)35-28(26)31-27(32)22-16-24(21-15-17(2)13-14-18(21)3)30-23-11-7-5-9-19(22)23/h5,7,9,11,13-16H,4,6,8,10,12H2,1-3H3,(H,31,32) |
InChI Key |
FRDPFORUCVPQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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